

# Pegtarazimod's Mechanism of Action in Sterile Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**Pegtarazimod** (also known as RLS-0071) is a novel 15-amino-acid peptide currently under investigation for its potent anti-inflammatory properties in sterile inflammatory conditions. It exhibits a unique dual-targeting mechanism of action, modulating both humoral and cellular inflammatory pathways. **Pegtarazimod** selectively inhibits the classical and lectin pathways of the complement system at their origin and suppresses neutrophil-mediated tissue damage by inhibiting myeloperoxidase (MPO) and the subsequent formation of neutrophil extracellular traps (NETs). This technical guide provides an in-depth overview of the molecular mechanisms, preclinical and clinical data, and experimental methodologies related to **Pegtarazimod**'s action in sterile inflammation.

# Introduction to Sterile Inflammation and Pegtarazimod

Sterile inflammation is an inflammatory response triggered by non-infectious stimuli, such as tissue injury, ischemia-reperfusion, or autoimmune reactions. This process is central to the pathophysiology of a wide range of acute and chronic diseases, including acute graft-versus-host disease (aGVHD) and hypoxic-ischemic encephalopathy (HIE). Key drivers of sterile inflammation include the activation of the complement system and the infiltration and activation



of neutrophils, which release cytotoxic enzymes and form NETs, leading to further tissue damage.

**Pegtarazimod** is a synthetic peptide engineered to target the critical upstream initiators of these inflammatory cascades. Its dual-action mechanism offers a targeted approach to mitigating inflammation while preserving the alternative complement pathway, which is crucial for immunosurveillance.

### **Molecular Mechanism of Action**

**Pegtarazimod**'s anti-inflammatory effects are mediated through two primary pathways:

### **Inhibition of the Complement System**

**Pegtarazimod** inhibits the classical and lectin pathways of the complement system by targeting their respective initiator molecules, C1 and mannose-binding lectin (MBL). This inhibition is achieved through inducing transformational changes in the serine proteases associated with C1 and MBL, thereby preventing downstream complement activation.[1] This upstream inhibition is highly specific and avoids interference with the homeostatic functions of C1q and the protective alternative complement pathway.[1]

### **Inhibition of Neutrophil-Mediated Inflammation**

**Pegtarazimod** also potently inhibits key inflammatory functions of neutrophils. It directly targets myeloperoxidase (MPO), a key enzyme released by activated neutrophils.[2][3] Specifically, **Pegtarazimod** binds to the reactive haem ring of MPO, and its cysteine-rich region modulates the enzyme's peroxidase activity.[3][4] This inhibition prevents the generation of hypochlorous acid and other reactive oxygen species (ROS), which are highly damaging to host tissues.[4]

By inhibiting MPO, **Pegtarazimod** also reduces the formation of neutrophil extracellular traps (NETs), a process known as NETosis.[1][4] NETs are web-like structures of DNA, histones, and granular proteins released by neutrophils that can trap pathogens but also contribute significantly to tissue damage in sterile inflammatory conditions.

### **Preclinical and Clinical Data**



**Pegtarazimod** has demonstrated significant efficacy in both preclinical models of sterile inflammation and in a human clinical study.

# Preclinical Evidence in Acute Graft-versus-Host Disease (aGVHD)

In preclinical studies using major histocompatibility complex (MHC)-mismatch mouse models of aGVHD, **Pegtarazimod** has shown significant therapeutic effects.[2]

| Parameter                                                         | Finding                                                                                 | Reference |  |
|-------------------------------------------------------------------|-----------------------------------------------------------------------------------------|-----------|--|
| Survival                                                          | Improved overall survival to Day 60 in both prevention and early intervention settings. | [2]       |  |
| Serum MPO Levels                                                  | Reduced by approximately 50% with Pegtarazimod treatment.                               | [2]       |  |
| Serum Neutrophil Elastase                                         | Reduced by approximately 50% with Pegtarazimod treatment.                               | [2]       |  |
| Splenic Neutrophil Inflammatory Markers (TNF, IL- 1β, MCP-1/CCL2) | Significantly reduced with Pegtarazimod treatment.                                      | [2]       |  |
| Intestinal Organoid Viability                                     | Improved by approximately 40% under inflammatory conditions.                            | [2]       |  |
| Intestinal Organoid Cell Damage (LDH release)                     | Reduced by 25% under inflammatory conditions.                                           | [2]       |  |
| Histological GVHD Scores                                          | Significantly reduced across multiple organs (colon, liver, small intestine).           | [2]       |  |

### **Clinical Evidence in LPS-Induced Sterile Inflammation**



A Phase 1b randomized, double-blind, placebo-controlled study (NCT05351671) evaluated the effects of intravenously administered **Pegtarazimod** in healthy volunteers challenged with inhaled lipopolysaccharide (LPS) to induce a temporary sterile lung inflammation.[3][5]

| Parameter (in Sputum)       | Finding (at 6 hours post-LPS)                   | p-value vs. Placebo | Reference |
|-----------------------------|-------------------------------------------------|---------------------|-----------|
| Neutrophil Count            | Reduced by approximately 50%.                   | p=0.04              | [3]       |
| Myeloperoxidase<br>(MPO)    | Significantly decreased.                        | Not specified       | [3]       |
| Neutrophil Elastase         | Significantly decreased.                        | Not specified       | [3]       |
| Interleukin-1β (IL-1β)      | Significantly decreased.                        | Not specified       | [3]       |
| Cell-free DNA (at 24 hours) | Significantly decreased in the high-dose group. | Not specified       | [3]       |

# Experimental Protocols Summary of Preclinical aGVHD Study Methodology

The following is a summary of the methods used in the preclinical evaluation of **Pegtarazimod** in aGVHD, based on the abstract by Holzmüller et al. (ASH 2024).[6]

- Animal Models: Major mismatch models of aGVHD were utilized.
- Treatment Regimens:
  - Prevention: Pegtarazimod or vehicle was administered from day 0 to day 7 posttransplant.[2]
  - Therapeutic: Pegtarazimod treatment was initiated on day 7 post-transplant.[2]
- Endpoints:



- Survival and clinical symptoms were monitored.
- Tissue damage in GVHD target organs was assessed.
- Mechanistic Studies:
  - Flow Cytometry: Analysis of immune cells in GVHD target organs.
  - ELISA: Measurement of pro-inflammatory proteins in serum.
  - qPCR: Investigation of gene expression in target cell types and tissues.
  - In Vitro Studies: Intestinal organoids and epithelial cell lines were used to assess the protective effects of Pegtarazimod.

# Protocol for Phase 1b Human LPS-Induced Inflammation Study

The following protocol is based on the publication by Hohlfeld et al. (2024) in ERJ Open Research.[3]

- Study Design: A randomized, double-blind, placebo-controlled study in healthy human participants.
- Inflammation Induction: Participants inhaled a low dose of lipopolysaccharide (LPS) to induce a temporary, neutrophil-mediated sterile inflammation in the lungs.
- Treatment Arms: Participants were randomized to receive three intravenous doses (every 8 hours) of:
  - Placebo (saline)
  - Low-dose Pegtarazimod (10 mg/kg)
  - High-dose Pegtarazimod (120 mg/kg loading dose followed by two 40 mg/kg doses)
- Sample Collection: Induced sputum was collected before and at 6 and 24 hours after LPS challenge.



- Primary Endpoint: Absolute neutrophil counts in induced sputum.
- Secondary Endpoints and Biomarker Analysis:
  - Sputum plugs were processed to determine absolute neutrophil counts per gram.
  - Sputum supernatants were assayed for cytokines (IL-1β, IL-8) and other inflammatory mediators (MPO, neutrophil elastase, cell-free DNA).
- Safety and Pharmacokinetics: Assessed throughout the study.

## Visualizing the Mechanism of Action Signaling Pathways of Pegtarazimod

The following diagrams illustrate the dual-targeting mechanism of **Pegtarazimod**.





Click to download full resolution via product page

Caption: Dual-targeting mechanism of **Pegtarazimod** in sterile inflammation.

### **Experimental Workflow for Preclinical aGVHD Studies**





Click to download full resolution via product page

Caption: Workflow for preclinical aGVHD studies of **Pegtarazimod**.

### **Experimental Workflow for Human LPS Study**





Click to download full resolution via product page

Caption: Workflow for the human LPS-induced inflammation study.

### Conclusion

**Pegtarazimod** represents a promising therapeutic candidate for a range of sterile inflammatory diseases. Its novel dual-targeting mechanism, which simultaneously inhibits the initiation of the classical and lectin complement pathways and suppresses neutrophil-mediated inflammation



via MPO and NETosis inhibition, offers a comprehensive and targeted approach to rebalancing the inflammatory response. The robust preclinical data in aGVHD and the clear proof-of-mechanism demonstrated in a human sterile inflammation model provide a strong rationale for its continued clinical development. Further research will continue to elucidate the full therapeutic potential of **Pegtarazimod** in various sterile inflammatory conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. realtalifesciences.com [realtalifesciences.com]
- 3. RLS-0071, a novel anti-inflammatory agent, significantly reduced inflammatory biomarkers in a randomised human evaluation of mechanisms and safety study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. realtalifesciences.com [realtalifesciences.com]
- 5. realtalifesciences.com [realtalifesciences.com]
- 6. Paper: Exploring a Novel Anti-Inflammatory Peptide As a Potential Treatment for Acute Graft-Versus-Host Disease (aGVHD) [ash.confex.com]
- To cite this document: BenchChem. [Pegtarazimod's Mechanism of Action in Sterile Inflammation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573095#pegtarazimod-mechanism-of-action-in-sterile-inflammation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com